7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the azolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring with a methyl group at position 7 and a cyano group at position 6. The presence of these functional groups makes it a valuable scaffold in medicinal chemistry and materials science due to its potential biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with ethoxymethylidene malononitrile. The optimal reaction conditions include heating the reactants in pyridine, which facilitates the formation of the desired heterocyclic system. This method allows for the incorporation of various electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methyl group at position 7 can be substituted with different functional groups using reagents like dimethylformamide dimethyl acetal (DMFDMA).
Cyclization Reactions: The compound can participate in cascade cyclizations to form complex heterocyclic systems, often involving intermediate dimethylaminovinyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as DMFDMA are commonly used for introducing new substituents at the methyl group.
Major Products Formed
The major products formed from these reactions include various annulated heterocyclic systems, which can exhibit enhanced biological activities and unique photophysical properties .
Scientific Research Applications
7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, particularly the cyano and methyl groups, play a crucial role in its biological activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitrile: This compound shares a similar core structure but has an amino group instead of a methyl group at position 7.
7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile: This derivative features a dimethylaminovinyl group at position 7, which can undergo further cyclization reactions.
Uniqueness
7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at position 7 and the cyano group at position 6 enhances its potential as a versatile scaffold for synthesizing novel compounds with diverse applications .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-7(4-9)5-10-8-2-3-11-12(6)8/h2-3,5H,1H3 |
InChI Key |
JWSROIADKKHDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C#N |
Origin of Product |
United States |
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